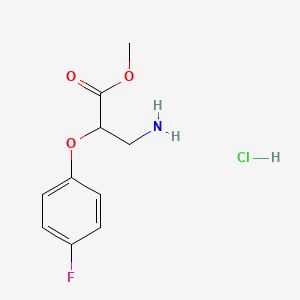
Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride” is a chemical compound with the CAS Number: 1423032-11-4 . It has a molecular weight of 249.67 and its IUPAC name is methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride” is a powder . It has a molecular weight of 249.67 and its molecular formula is C10H13ClFNO3 . Unfortunately, specific physical properties such as boiling point were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Transformations
Research into the synthesis and transformations of chemical compounds closely related to Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride offers insights into potential applications in creating potent cytotoxic agents, fluorescent sensors, and corrosion inhibitors. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides through Mannich reactions demonstrates the potential for producing compounds with potent cytotoxic activities (E. Mete, H. Gul, & C. Kazaz, 2007). Another study highlights the creation of fluorescent amino acid derivatives for biological assays, indicating the use of similar compounds in fluorescence derivatization (V. Frade, Síria A. Barros, J. Moura, & M. Gonçalves, 2007). Additionally, the development of Schiff bases from amino acids for corrosion inhibition on stainless steel surfaces suggests applications in materials science (S. Vikneshvaran & S. Velmathi, 2017).
Potential Biological and Medicinal Applications
The design and synthesis of compounds based on structural analogs of Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride reveal potential medicinal applications. Novel uterine relaxants derived from similar chemical structures showcase the pharmacological potential of these compounds in medicinal chemistry (C. Viswanathan, M. Kodgule, & A. S. Chaudhari, 2005). Such research underscores the importance of synthetic chemistry in discovering and developing new therapeutic agents.
Advanced Materials and Sensing Applications
The development of fluorescent sensors for Al3+ detection and their application in living cell imaging from related compounds suggests potential applications in materials science and bioimaging. A study demonstrating the synthesis of a fluorescent sensor that selectively binds to Al3+ ions indicates the utility of structurally similar compounds in creating sensitive and selective sensors for metal ions, which can be applied in environmental monitoring and biomedical research (Xingpei Ye et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-2-(4-fluorophenoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHAESPXBVSKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)
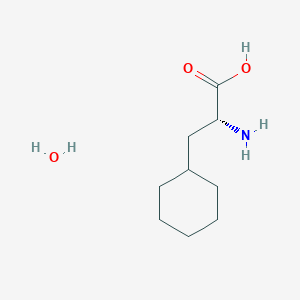

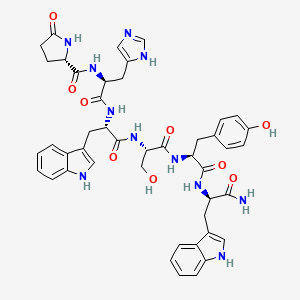
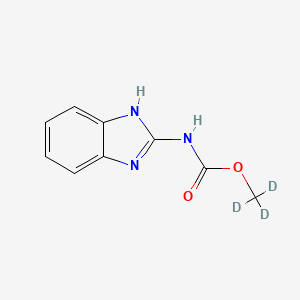
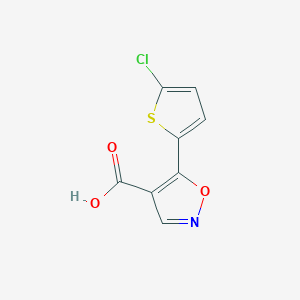



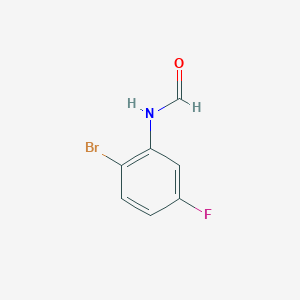


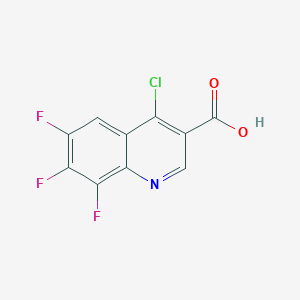
![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)